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Compound of Interest

Compound Name: Tridecyl methane sulfonate

Cat. No.: B15601511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of tridecyl

methanesulfonate as a key intermediate in the synthesis of novel therapeutic agents. The

document outlines its synthetic application, presents representative experimental data, and

includes detailed protocols for its use in the laboratory.

Introduction: The Role of Lipophilicity in Drug
Design
In modern drug discovery, the modulation of a molecule's physicochemical properties is a

critical aspect of optimizing its pharmacokinetic and pharmacodynamic profile. Lipophilicity,

often quantified as the partition coefficient (logP), plays a pivotal role in a drug's absorption,

distribution, metabolism, and excretion (ADME). The incorporation of long alkyl chains, such as

a tridecyl group, can significantly increase the lipophilicity of a compound. This increased

lipophilicity can enhance membrane permeability, improve oral bioavailability, and facilitate

targeting of lipophilic binding sites within proteins or cellular membranes.

Tridecyl methanesulfonate (Tridecyl-OMs) is a valuable synthetic intermediate that serves as

an efficient alkylating agent for introducing a C13 alkyl chain into a target molecule. The

methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic

substitution reactions with a wide range of nucleophiles, including amines, phenols, and thiols,
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under relatively mild conditions. This makes tridecyl methanesulfonate a versatile tool for the

late-stage functionalization of drug candidates, allowing for the systematic exploration of the

effects of a long alkyl chain on biological activity.

Application: Synthesis of a Hypothetical Anticancer
Agent
This section describes a representative application of tridecyl methanesulfonate in the

synthesis of a novel, hypothetical anticancer agent, "Lipo-Kinase Inhibitor 1" (LKI-1). LKI-1 is

designed as a potent inhibitor of a membrane-associated kinase, where the tridecyl tail is

intended to anchor the molecule to the cell membrane, increasing its local concentration near

the target protein. The synthesis involves the N-alkylation of a heterocyclic core, 4-amino-

pyrazolo[3,4-d]pyrimidine, a common scaffold in kinase inhibitors.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of LKI-1.

Table 1: Synthesis of Tridecyl Methanesulfonate

Parameter Value

Reaction Time 3 hours

Temperature 0 °C to Room Temp.

Molar Ratio (Tridecanol:MsCl:TEA) 1 : 1.2 : 1.5

Solvent Dichloromethane (DCM)

Yield 95%

Purity (by GC-MS) >98%

Table 2: Synthesis of Lipo-Kinase Inhibitor 1 (LKI-1)
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Parameter Value

Reaction Time 18 hours

Temperature 80 °C

Molar Ratio (Heterocycle:Tridecyl-OMs:K₂CO₃) 1 : 1.1 : 2

Solvent N,N-Dimethylformamide (DMF)

Yield 78%

Purity (by HPLC) >99%

Experimental Protocols
Protocol 1: Synthesis of Tridecyl Methanesulfonate

This protocol details the conversion of tridecanol to tridecyl methanesulfonate.

Materials:

Tridecanol (1.0 eq)

Methanesulfonyl chloride (MsCl, 1.2 eq)

Triethylamine (TEA, 1.5 eq)

Anhydrous Dichloromethane (DCM)

5% HCl aqueous solution

Saturated NaHCO₃ aqueous solution

Brine

Anhydrous Na₂SO₄

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:
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Dissolve tridecanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen

atmosphere.

Cool the solution to 0 °C using an ice bath.

Slowly add triethylamine (1.5 eq) to the stirred solution.

Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture over 10 minutes,

maintaining the temperature at 0 °C.

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an

additional 2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding cold water.

Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl, saturated

NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield tridecyl methanesulfonate as a colorless oil.

Protocol 2: N-Alkylation of 4-amino-pyrazolo[3,4-d]pyrimidine with Tridecyl Methanesulfonate

This protocol describes the synthesis of the hypothetical anticancer agent LKI-1.

Materials:

4-amino-pyrazolo[3,4-d]pyrimidine (1.0 eq)

Tridecyl methanesulfonate (1.1 eq)

Potassium carbonate (K₂CO₃, 2.0 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate
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Water

Brine

Anhydrous MgSO₄

Silica gel for column chromatography

Round-bottom flask, magnetic stirrer, heating mantle with temperature control, rotary

evaporator, chromatography column.

Procedure:

To a round-bottom flask, add 4-amino-pyrazolo[3,4-d]pyrimidine (1.0 eq) and potassium

carbonate (2.0 eq).

Add anhydrous DMF to the flask under a nitrogen atmosphere.

Add tridecyl methanesulfonate (1.1 eq) to the suspension.

Heat the reaction mixture to 80 °C and stir for 18 hours.

Monitor the reaction by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., a gradient of hexane and ethyl acetate) to afford LKI-1.

Mandatory Visualizations
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Step 1: Synthesis of Tridecyl Methanesulfonate

Step 2: Synthesis of LKI-1
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Caption: Experimental workflow for the synthesis of LKI-1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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